18-Ethylenedithioprogesterone

Description

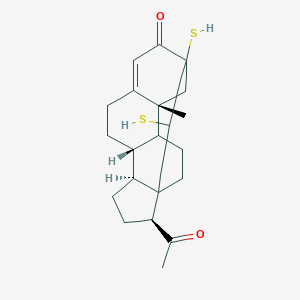

18-Ethylenedithioprogesterone is a synthetic progesterone derivative characterized by the substitution of an ethylenedithio group (-S-CH2-CH2-S-) at the 18-position of the steroid nucleus. This modification is hypothesized to enhance metabolic stability and alter receptor-binding affinity compared to natural progesterone and its analogs.

Properties

CAS No. |

134028-69-6 |

|---|---|

Molecular Formula |

C23H32O2S2 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

(2S,5S,6S,14R)-2-acetyl-14-methyl-12,19-bis(sulfanyl)pentacyclo[10.5.3.01,5.06,15.09,14]icos-9-en-11-one |

InChI |

InChI=1S/C23H32O2S2/c1-13(24)17-5-6-19-16-4-3-14-9-20(25)23(27)11-15(26)10-22(17,19)8-7-18(16)21(14,2)12-23/h9,15-19,26-27H,3-8,10-12H2,1-2H3/t15?,16-,17-,18?,19+,21+,22?,23?/m1/s1 |

InChI Key |

HTQHIYJCJXOMJJ-NXJLHDKWSA-N |

SMILES |

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2C13CCC4[C@H]2CCC5=CC(=O)C(CC(C3)S)(C[C@]45C)S |

Canonical SMILES |

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |

Synonyms |

18-ethylene dithioprogesterone 18-ethylenedithioprogesterone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structural Differences

- 18-Ethylenedithioprogesterone : Features a sulfur-containing ethylenedithio group at C18, which may confer resistance to oxidative degradation.

- 17-Hydroxyprogesterone (17-OHPC) : Contains a hydroxyl group at C17 and lacks sulfur substitutions. Used clinically in formulations for preventing preterm birth .

- 6-epi-Medroxy Progesterone-d3 17-Acetate : A deuterated isomer of medroxyprogesterone acetate (MPA) with a methyl-d3 group at C6 and an acetate at C15. Acts as a labeled impurity in progesterone assays .

Table 1: Key Structural and Functional Attributes

*Inferred from sulfur’s electron-rich nature, which may reduce oxidative metabolism.

Metabolic and Isotopic Stability

- 17-Hydroxyprogesterone Isotopes: Deuterated forms (e.g., [2H8]-17-hydroxyprogesterone) exhibit enhanced signal-to-noise ratios in mass spectrometry, aiding metabolic pathway studies. For instance, 18O-labeled derivatives demonstrated a threefold increase in signal clarity compared to non-labeled analogs .

- This compound : The ethylenedithio group may reduce hepatic clearance due to steric hindrance or altered cytochrome P450 interactions, though direct data is lacking.

- 6-epi-Medroxy-d3 17-Acetate : Deuterium labeling improves isotopic tracing in pharmacokinetic studies, with applications in detecting progesterone impurities .

Receptor Binding and Activity

- 17-Hydroxyprogesterone : Binds progesterone receptors (PR) with moderate affinity but requires high doses due to rapid metabolism.

- MPA Analogs : The C6 methyl group in MPA enhances PR binding and extends half-life. Deuterated variants (e.g., 6-epi-Medroxy-d3) retain similar receptor affinity .

- Alternatively, it could stabilize ligand-receptor interactions via hydrophobic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.